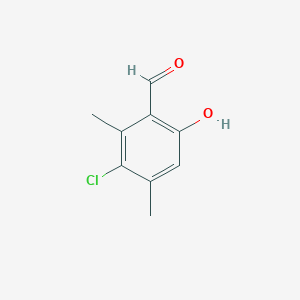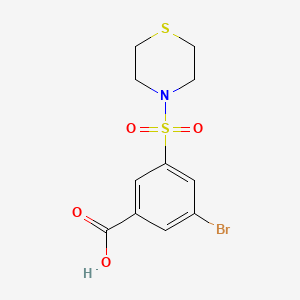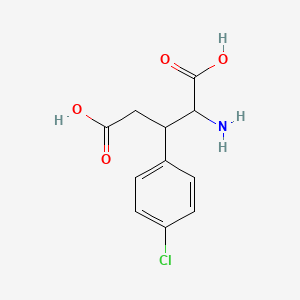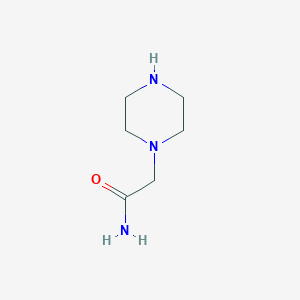
1-ピペラジンアセトアミド
概要
説明
2-(Piperazin-1-yl)acetamide is a chemical compound with the molecular formula C6H13N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis .
科学的研究の応用
2-(Piperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: In industrial applications, it is used in the production of polymers and other advanced materials.
作用機序
Target of Action
The primary target of 2-(Piperazin-1-yl)acetamide is DNA gyrase , a type II topoisomerase . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication machinery to function . The compound also shows inhibitory activity against acetylcholinesterase (AChE) .
Mode of Action
2-(Piperazin-1-yl)acetamide interacts with its targets leading to significant changes in their function. It is taken up by microbial cells, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of this compound is the inhibition of DNA gyrase . In the context of AChE inhibition, it acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria, leading to cell death . Its inhibitory activity against AChE impacts cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
The inhibition of DNA gyrase by 2-(Piperazin-1-yl)acetamide leads to the disruption of bacterial DNA replication, resulting in bacterial cell death . Its action as an AChE inhibitor could potentially alleviate symptoms of diseases characterized by reduced cholinergic neurotransmission, such as Alzheimer’s disease .
生化学分析
Biochemical Properties
2-(Piperazin-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission . Additionally, 2-(Piperazin-1-yl)acetamide can bind to receptors like the alpha1-adrenergic receptor, influencing signal transduction pathways . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.
Cellular Effects
2-(Piperazin-1-yl)acetamide exhibits various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis by generating oxidative stress and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of 2-(Piperazin-1-yl)acetamide as a therapeutic agent in oncology.
Molecular Mechanism
The molecular mechanism of action of 2-(Piperazin-1-yl)acetamide involves its binding interactions with specific biomolecules. For example, it can inhibit enzyme activity by occupying the active site and preventing substrate binding . Additionally, 2-(Piperazin-1-yl)acetamide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic processes, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperazin-1-yl)acetamide can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that 2-(Piperazin-1-yl)acetamide can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression . These findings underscore the importance of proper handling and storage of the compound in research settings.
Dosage Effects in Animal Models
The effects of 2-(Piperazin-1-yl)acetamide in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as anticonvulsant activity in epilepsy models . At higher doses, it may cause adverse effects, including toxicity and organ damage . These observations highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-(Piperazin-1-yl)acetamide is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 2-(Piperazin-1-yl)acetamide can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . This can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Piperazin-1-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters . Once inside the cell, 2-(Piperazin-1-yl)acetamide can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Piperazin-1-yl)acetamide is influenced by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the mitochondria or the nucleus, where it exerts its effects . The localization of 2-(Piperazin-1-yl)acetamide within these compartments can impact its activity and function, contributing to its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)acetamide typically involves the reaction of piperazine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Piperazine} + \text{Acetic Anhydride} \rightarrow \text{2-(Piperazin-1-yl)acetamide} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the production of 2-(Piperazin-1-yl)acetamide may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .
化学反応の分析
Types of Reactions: 2-(Piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives .
類似化合物との比較
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- N-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide
Comparison: Compared to similar compounds, 2-(Piperazin-1-yl)acetamide is unique due to its specific structural features and reactivity. Its piperazine ring provides a versatile scaffold for chemical modifications, making it a valuable intermediate in the synthesis of various derivatives. Additionally, its ability to undergo multiple types of chemical reactions enhances its utility in diverse research and industrial applications .
特性
IUPAC Name |
2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRJGEMERJZKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-(Piperazin-1-yl)acetamide derivatives and their potential biological implications?
A: 2-(Piperazin-1-yl)acetamide derivatives consist of a piperazine ring linked to an acetamide group. This core structure can be further modified with various substituents, significantly influencing their biological activity. For example, in the study by [], the introduction of sulfonamide and alkylated piperazine moieties to the core 2-(Piperazin-1-yl)acetamide (T2288) structure resulted in compounds with varying degrees of antibacterial, antifungal, and anthelmintic activities.
Q2: How do structural modifications of 2-(Piperazin-1-yl)acetamide impact its binding affinity to target proteins?
A: Molecular docking studies on 2-(Piperazin-1-yl)acetamide derivatives, particularly those with modifications like sulfonamide groups as described in [], reveal crucial insights into their interactions with target proteins. The research suggests that active compounds demonstrate binding poses comparable to known standard inhibitors. This observation implies that the binding energy correlates well with the in vitro data observed for these active compounds.
Q3: Beyond pharmaceutical applications, are there any alternative uses for 2-(Piperazin-1-yl)acetamide derivatives?
A: Interestingly, research indicates potential applications of 2-(Piperazin-1-yl)acetamide derivatives beyond the pharmaceutical realm. A study highlighted in [] revealed that compound 6c, a specific derivative incorporating a sulfonamide group, exhibits favorable properties for fingerprint detection. The compound demonstrated good stickiness and clear finger rhythm without excessive dust, proving its efficacy in revealing latent fingerprints on various surfaces.
Q4: Has the synthesis of 2-(Piperazin-1-yl)acetamide been optimized for large-scale production?
A: Yes, researchers have developed a practical and scalable process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a key derivative. The optimized method, described in [], allows for efficient production starting from readily available materials like piperazine and N-chloroacetyl-2,6-xylidine. Notably, the process incorporates straightforward purification steps like filtration and extraction, minimizing waste generation and increasing overall yield.
Q5: Have any studies investigated the structure-activity relationship of 2-(Piperazin-1-yl)acetamide derivatives as potential COX-2 inhibitors?
A: Yes, research has delved into the potential of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Although specific details are limited in the abstract, the study mentioned in [] emphasizes the synthesis, pharmacological evaluation, and docking studies conducted on these analogs, suggesting their potential as targets for further investigation in the context of inflammation and pain management.
Q6: What insights do crystallographic studies offer regarding the conformation and intermolecular interactions of 2-(Piperazin-1-yl)acetamide derivatives?
A: Crystallographic analysis of N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide, a specific derivative, reveals key structural details. As reported in [], the piperazine ring predominantly adopts a chair conformation. Furthermore, the study identifies weak intermolecular C—H⋯π interactions within the crystal structure, providing valuable insights into the potential packing and stability of this compound in solid form.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364293.png)
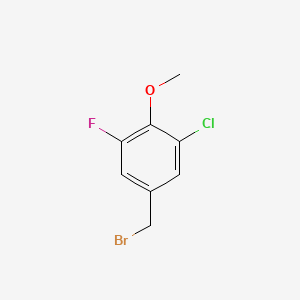

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-phenylethanone](/img/structure/B1364301.png)
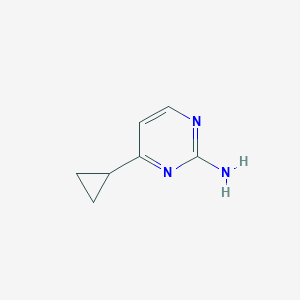

![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364311.png)
![Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1364316.png)
![methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate](/img/structure/B1364318.png)
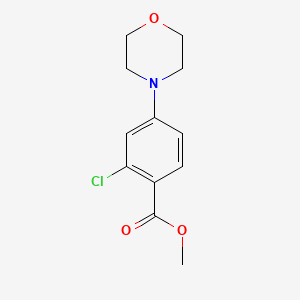
![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)
